molecular formula C15H17N3 B13967641 2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile

2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B13967641
M. Wt: 239.32 g/mol
InChI Key: RFMPKXIVILASJR-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common approach might include the following steps:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound, the pyrrole ring can be formed through a condensation reaction with an amine.

    Introduction of Functional Groups: The amino, methyl, phenylethyl, and carbonitrile groups can be introduced through various substitution reactions, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using suitable reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of novel materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the phenylethyl group, which may affect its chemical properties and applications.

    1-Phenylethyl-1H-pyrrole-3-carbonitrile:

    4,5-Dimethyl-1H-pyrrole-3-carbonitrile: Lacks the amino and phenylethyl groups, resulting in distinct chemical behavior.

Uniqueness

The presence of the amino, methyl, phenylethyl, and carbonitrile groups in 2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile makes it unique compared to other similar compounds. These functional groups contribute to its specific chemical reactivity, potential biological activity, and diverse applications.

Properties

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

2-amino-4,5-dimethyl-1-(1-phenylethyl)pyrrole-3-carbonitrile

InChI

InChI=1S/C15H17N3/c1-10-11(2)18(15(17)14(10)9-16)12(3)13-7-5-4-6-8-13/h4-8,12H,17H2,1-3H3

InChI Key

RFMPKXIVILASJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C(C)C2=CC=CC=C2)C

Origin of Product

United States

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